2-Bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential as a selective inhibitor of various kinases, particularly Casein Kinase 2 (CK2). This compound features a bromine atom at the 2-position and a carboxylic acid group at the 7-position of the pyrazolo-pyrimidine ring, contributing to its biological activity and chemical properties.
The compound is classified under heterocyclic compounds, specifically as an N-heterocycle due to the presence of nitrogen atoms in its ring structure. It is synthesized from commercially available starting materials and is part of ongoing research aimed at developing selective kinase inhibitors for therapeutic applications, particularly in cancer treatment and other diseases involving dysregulated kinase activity .
The synthesis of 2-bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves several key steps:
Recent studies have optimized these synthetic routes to enhance yield and selectivity for specific derivatives, highlighting the versatility of the pyrazolo[1,5-a]pyrimidine scaffold .
The molecular structure of 2-bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be described as follows:
The structural integrity and specific bonding interactions are crucial for its biological activity, particularly in binding to target proteins such as kinases .
The chemical reactivity of 2-bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid allows it to participate in various reactions:
These reactions are pivotal in modifying the compound for improved selectivity and potency against specific biological targets .
The mechanism of action for 2-bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid primarily involves its role as a selective inhibitor of Casein Kinase 2. Upon binding to CK2:
Studies have shown that small modifications within the pyrazolo-pyrimidine scaffold can significantly affect binding affinity and selectivity towards CK2 and other kinases .
These properties are essential for determining its suitability for various applications in medicinal chemistry and material science .
2-Bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several notable applications:
Pyrazolo[1,5-a]pyrimidines represent a privileged bicyclic heterocyclic system characterized by a fused pyrazole and pyrimidine ring. This molecular architecture imparts exceptional rigidity, planarity, and tunable electronic properties, making it indispensable in medicinal chemistry and materials science. The scaffold's versatility stems from its capacity for multisite functionalization at positions 2, 3, 5, 6, and 7, enabling precise modulation of steric and electronic characteristics. Brominated derivatives bearing carboxylic acid functionalities, such as 2-bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid, exemplify strategic molecular design. These compounds leverage synergistic effects: the electron-withdrawing bromine atom enhances electrophilicity for cross-coupling, while the carboxylic acid group facilitates hydrogen bonding and salt formation, critical for target engagement and solubility. This dual functionality positions such derivatives as pivotal building blocks in drug discovery pipelines targeting oncological and infectious diseases [5] [8].
The structural uniqueness of 2-bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid lies in its precise substitution pattern. The bromine atom at position 2 and the carboxylic acid at position 7 create a distinct electronic polarization across the fused ring system. This arrangement generates a "push-pull" effect, where the electron-deficient brominated pyrazole ring and the electron-donating carboxylate anion (under physiological pH) influence π-electron delocalization. Crystallographic analyses of analogous compounds reveal nearly coplanar ring systems with bond lengths indicative of extensive conjugation. The carboxylic acid group adopts orientations facilitating intermolecular hydrogen bonding, often leading to dimeric or polymeric supramolecular assemblies in the solid state—a property exploitable in crystal engineering [7].
The positional isomerism inherent to this scaffold profoundly impacts its physicochemical behavior. For instance, shifting the carboxylic acid from position 7 to position 3 (as in pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, CAS 25940-35-6) alters dipole moments and hydrogen-bonding capacity. Similarly, relocating bromine to position 6 (6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid, CAS 300717-72-0) modifies steric accessibility for nucleophilic attack. This 2,7-disubstitution pattern in our target compound optimizes steric accessibility for metal-catalyzed reactions at C2 while maintaining the carboxylate's role in directing metallation or forming key protein interactions [4] [7].
Table 1: Influence of Substituent Positioning on Key Molecular Properties
Compound Name | Substituent Positions | Molecular Formula | Hydrogen Bond Donor/Acceptor Count | XLogP3 | Key Property Differences |
---|---|---|---|---|---|
2-Bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid | Br: C2, COOH: C7 | C₇H₄BrN₃O₂ | 1 donor / 4 acceptors | 0.9 | Enhanced electrophilicity at C2; optimal H-bond geometry |
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | Br: C6, COOH: C2 | C₇H₄BrN₃O₂ | 1 donor / 4 acceptors | ~0.9* | Steric hindrance at C6; altered dipole |
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | COOH: C3 | C₇H₅N₃O₂ | 1 donor / 4 acceptors | Not reported | Reduced electrophilic sites; modified conjugation |
*Estimated based on analogous structures* [4] [7]
The C2-bromine atom in pyrazolo[1,5-a]pyrimidine derivatives serves as a versatile synthetic handle enabling diverse bond-forming reactions. Its activation stems from the ring nitrogen atoms, which enhance electrophilicity through inductive withdrawal. This bromine participates efficiently in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck) and nucleophilic aromatic substitution (SNAr) under mild conditions. For instance, Suzuki reactions employing arylboronic acids yield biaryl derivatives essential for probing structure-activity relationships in kinase inhibitors. SNAr with amines or thiols generates 2-amino- or 2-thioether-functionalized analogs, expanding chemical diversity for biological screening. Computational studies indicate the C2 position exhibits the highest electrophilicity within the ring system due to adjacent nitrogen atoms, with bromine further polarizing the C2-C3 bond. This polarization facilitates oxidative addition to Pd(0) complexes with lower energy barriers compared to brominated phenyl systems [5].
Bioactivity modulation by the 2-bromo substituent manifests through both direct and indirect mechanisms. Directly, the bromine's size and hydrophobicity contribute to van der Waals interactions in hydrophobic enzyme pockets, such as kinase back pockets. Indirectly, it enables in situ generation of active inhibitors via intracellular coupling. The carboxylic acid at C7 complements this by forming salt bridges with basic residues (e.g., lysine, arginine) in target proteins. Molecular docking studies of analogous compounds reveal that the carboxylate anchors the molecule to conserved hinge regions in kinases through hydrogen bonds, while the bromine-containing moiety extends into specificity pockets. This dual functionality underpins the compound's role as a protein kinase inhibitor scaffold, particularly against CK2, EGFR, and CDKs, where bromo derivatives exhibit IC50 values in the low micromolar to nanomolar range. Bromine removal or replacement (e.g., with methyl) typically reduces potency by 5-10 fold, underscoring its electronic and steric contributions [6] [8].
Table 2: Characteristic Reactions Enabled by the 2-Bromo Substituent
Reaction Type | Conditions | Key Products | Applications in Medicinal Chemistry |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 2-Arylpyrazolo[1,5-a]pyrimidines | Kinase inhibitor fragments (e.g., EGFR targeting) |
Nucleophilic Substitution | Amines/thiols, DIEA, DMF, 50-100°C | 2-Amino- or 2-thioether derivatives | Solubility enhancement; targeting diverse enzymes |
Heck Coupling | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100°C | 2-Alkenyl-functionalized analogs | Conformational constraint; extended pharmacophores |
Reduction | Zn, AcOH or Pd/C, H₂ | Unsubstituted pyrazolo[1,5-a]pyrimidine | Access to dehalogenated core for further elaboration |
The integration of carboxylic acid functionalities into pyrazolo[1,5-a]pyrimidines traces back to the 1980s–1990s, when researchers recognized their potential as purine bioisosteres. Early efforts focused on 5- and 7-unsubstituted variants for CNS applications, exemplified by anxiolytics like zaleplon. The strategic incorporation of carboxylic acids emerged later to address pharmacokinetic limitations (e.g., poor solubility) and enable targeted interactions. Seminal work established that C7-carboxylic acids uniquely mimic the phosphate-binding motifs of ATP in kinase active sites. This realization catalyzed their development as kinase inhibitor scaffolds, particularly after the discovery of dorsomorphin, a pyrazolopyrimidine AMPK inhibitor. The carboxylate group conferred improved selectivity by forming hydrogen bonds with non-conserved residues, reducing off-target effects common to ATP-competitive inhibitors [8] [9].
Synthetic methodologies evolved significantly alongside biological understanding. Early routes relied on condensation reactions of aminopyrazoles with β-keto esters or malonyl derivatives under harsh conditions (e.g., POCl₃, 120°C), yielding limited analogs. Microwave-assisted synthesis (2000s) revolutionized access to 7-carboxylic acid derivatives by enabling rapid cyclizations (10–30 minutes vs. 12–24 hours) with improved regiocontrol. Contemporary approaches leverage cross-coupling tolerance, allowing late-stage functionalization of pre-brominated intermediates. For example, 2-bromo precursors undergo Suzuki coupling after carboxylate introduction, facilitating library synthesis for high-throughput screening. The commercial availability of 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Sigma-Aldrich, SCBT) and analogs underscores their established role as building blocks. Modern applications include covalent kinase inhibitors (e.g., zanubrutinib analogs) where the carboxylic acid enhances water solubility of lipophilic scaffolds, and metallodrug complexes where it coordinates to antimony(V) or platinum centers, amplifying antitumor effects [2] [5].
Table 3: Historical Milestones in Pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid Applications
Time Period | Key Advancements | Representative Compounds/Therapeutic Areas | Impact on Drug Discovery |
---|---|---|---|
1980s–1990s | Recognition as purine isosteres; early anxiolytics | Zaleplon (non-carboxylated analog); CNS disorders | Established scaffold bioavailability and blood-brain barrier penetration |
Early 2000s | Carboxylic acid introduction for kinase targeting; microwave synthesis optimization | Dorsomorphin derivatives; oncology | Validated kinase inhibition; improved solubility and selectivity |
2010–2020 | Bromo-carboxylic acid hybrids for late-stage diversification; covalent inhibitors | Zanubrutinib intermediates; BTK inhibitors for leukemia | Enabled combinatorial library synthesis; enhanced target residence |
2020–Present | Organometallic complexes; dual-targeting agents | Antimony(V)-carboxylate complexes; antitumor and antimicrobials | Expanded mechanism diversity (chelation therapy; metal-mediated inhibition) |
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8
CAS No.: 733811-11-5